molecular formula C8H8ClFN2O B1599765 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide CAS No. 306937-33-7

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

Cat. No.: B1599765
CAS No.: 306937-33-7
M. Wt: 202.61 g/mol
InChI Key: ZRXMHYFYQBAPGT-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-4-fluorophenyl)-N’-hydroxyethanimidamide” likely contains a chloro-fluoro phenyl group and a hydroxyethanimidamide group. The presence of these functional groups could give this compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a phenyl ring could contribute to the compound’s stability, while the electronegative chlorine and fluorine atoms could create areas of relative negative charge .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloro and fluoro substituents on the phenyl ring, as well as the hydroxyethanimidamide group . These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl ring could contribute to its hydrophobicity, while the polar groups could allow it to form hydrogen bonds .

Scientific Research Applications

  • Fluorescence Probes and Sensing :

    • Rhodamine B hydroxylamide, a compound related to the structure of 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide, has been characterized as a highly selective and sensitive fluorescence probe for detecting copper(II) ions. This property allows for direct detection of Cu(2+) in the presence of other metal ions, demonstrating potential applications in environmental monitoring and biochemistry (Chen et al., 2009).
  • Photodynamic Therapy :

    • Temoporfin (Foscan®), a derivative related to the given compound, is used in photodynamic therapy for cancer treatment. Its development and clinical use in modern photodynamic therapy highlight the potential of similar compounds in medical applications (Senge & Brandt, 2011).
  • Molecular Imaging :

    • The use of fluorophores, including compounds similar to this compound, is explored for in vivo cancer diagnosis using optical imaging. This area of research emphasizes the importance of such compounds in the development of molecular imaging techniques (Alford et al., 2009).
  • Chemical Stability and Reactivity :

    • Studies on latent fluorophores based on the trimethyl lock strategy, which may include compounds similar to the given chemical, demonstrate their utility in biological and biochemical research. Their stability and reactivity are crucial for their application in various scientific fields (Lavis, Chao, & Raines, 2006).
  • Structure-Activity Relationship Studies :

    • Research on hydroxylated polychlorinated biphenyls (PCBs), which are structurally related to the given compound, explores their estrogenic and antiestrogenic activities. This indicates the potential use of similar compounds in endocrine system studies (Connor et al., 1997).
  • Biomedical Applications :

    • The synthesis and use of a new class of latent fluorophores, potentially including structures similar to this compound, demonstrate their importance in biological sciences and practical applications (Chandran, Dickson, & Raines, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper safety measures should be taken when handling this or any chemical compound .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, determining its reactivity, and assessing its potential uses .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide involves the reaction of 2-chloro-4-fluoroaniline with ethyl chloroformate to form 2-chloro-4-fluoro-N-ethoxycarbonylaniline, which is then reacted with hydroxylamine hydrochloride to form 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide.", "Starting Materials": [ "2-chloro-4-fluoroaniline", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 2-chloro-4-fluoroaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-chloro-4-fluoro-N-ethoxycarbonylaniline.", "Step 2: 2-chloro-4-fluoro-N-ethoxycarbonylaniline is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide.", "Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol." ] }

CAS No.

306937-33-7

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12)

InChI Key

ZRXMHYFYQBAPGT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N

SMILES

C1=CC(=C(C=C1F)Cl)CC(=NO)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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